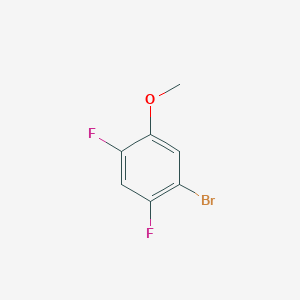

1-Bromo-2,4-difluoro-5-methoxybenzene

描述

1-Bromo-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups

准备方法

The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene typically involves halogenation and methoxylation reactions. One common synthetic route includes the bromination of 2,4-difluoroanisole, followed by purification processes to isolate the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

1-Bromo-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for specific reactivity in chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles to create different substituted derivatives.

- Coupling Reactions : Engages in coupling reactions like Suzuki or Heck coupling to form complex aromatic compounds .

Research has indicated that 1-Bromo-2,4-difluoro-5-methoxybenzene may exhibit potential biological activities. It is being studied for its role as a building block for bioactive molecules that could lead to the development of new therapeutic agents. Notably, it has shown promise in:

- Antibacterial and Antifungal Drug Development : Its derivatives are explored for their efficacy against various pathogens .

- G Protein-Coupled Receptor Modulation : Compounds derived from this structure are being investigated for their ability to modulate GPR40 receptors, which are implicated in metabolic diseases .

Synthesis of Bioactive Compounds

A recent study focused on synthesizing novel antibacterial agents using this compound as a precursor. The research demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The synthesis involved multiple steps of substitution and coupling reactions to introduce various functional groups.

| Compound | Activity | Methodology |

|---|---|---|

| Derivative A | High | Suzuki Coupling |

| Derivative B | Moderate | Nucleophilic Substitution |

Material Science Applications

In material science, this compound is utilized in developing specialty chemicals that enhance material properties. For instance, its application in polymer synthesis has led to materials with improved thermal stability and mechanical strength.

作用机制

The mechanism of action of 1-Bromo-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to diverse biological effects .

相似化合物的比较

1-Bromo-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds, such as:

2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a different substitution pattern, which affects its chemical reactivity and applications.

1-Bromo-2,5-difluoro-4-methoxybenzene: Another isomer with distinct properties and uses in research and industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for targeted applications in various fields.

生物活性

1-Bromo-2,4-difluoro-5-methoxybenzene (C7H5BrF2O) is an organic compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, two fluorine atoms, and a methoxy group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF2O |

| Molecular Weight | 224.02 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine and fluorine atoms can enhance the compound's lipophilicity and alter its binding affinity to proteins and enzymes, potentially modulating enzymatic activities and cellular signaling pathways.

Potential Biological Targets

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, influencing physiological responses.

Biological Activities

Research indicates that while specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. These include:

- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives are being studied for their potential in cancer treatment due to their ability to induce apoptosis in malignant cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on halogenated aromatic compounds indicated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Anticancer Research : In vitro studies have suggested that halogenated benzene derivatives can act as potent inhibitors of cancer cell proliferation. A related study highlighted that modifications in the benzene ring could enhance cytotoxicity against certain cancer cell lines .

- Metabolism Studies : Research into the metabolism of organofluorine compounds has shown that similar structures undergo biotransformation processes that may yield bioactive metabolites with therapeutic potential .

常见问题

Basic Research Questions

Q. What are standard synthetic routes for 1-bromo-2,4-difluoro-5-methoxybenzene, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves halogenation of fluorinated methoxybenzene precursors. For example, electrophilic bromination of 2,4-difluoro-5-methoxybenzene using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic Lewis acids). Intermediate validation requires GC-MS or HPLC to confirm purity (>95% as per custom synthesis standards) and NMR (¹H/¹³C) to verify substitution patterns .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to minimize light/thermal degradation. Purity should be monitored via periodic HPLC analysis. Stability studies under varying temperatures (25–60°C) and humidity (0–80% RH) can identify degradation thresholds .

Q. What physical properties (e.g., boiling point, density) are critical for solvent selection in reactions?

- Methodological Answer : Key properties include boiling point (~235°C for analogous brominated aromatics) and density (1.6 g/cm³, similar to 1-bromo-2,4-difluorobenzene derivatives). Solvent compatibility can be predicted using Hansen solubility parameters, prioritizing non-polar solvents like DCM or THF .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in methoxy groups). Use variable-temperature NMR to probe conformational changes. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to model chemical shifts and coupling constants .

Q. What strategies optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as the primary reactive site due to its superior leaving-group ability compared to fluorine. Employ Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity. Monitor competing pathways (e.g., methoxy group activation) via in situ IR spectroscopy .

Q. How does solvent choice influence reaction kinetics in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via solvation, accelerating SNAr reactions. Kinetic studies (UV-Vis monitoring at 300–400 nm) can quantify rate constants (k) and correlate with solvent dielectric constants .

Q. What computational methods predict thermal decomposition pathways under oxidative conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with DFT-based transition-state modeling (e.g., M06-2X/def2-TZVP). Identify intermediates via GC-MS fragmentation patterns, focusing on bromine release (m/z 79/81) and methoxy group oxidation .

Q. How can trace contaminants (e.g., residual iodine) from synthesis impact downstream applications?

- Methodological Answer : ICP-MS analysis detects halogen impurities. Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water). Assess biological interference using negative controls in enzyme inhibition assays .

Q. What environmental hazards arise from improper disposal, and how can they be mitigated?

- Methodological Answer : The compound’s bromine/fluorine content poses aquatic toxicity (EC₅₀ <1 mg/L for Daphnia magna). Neutralize via base hydrolysis (NaOH/EtOH, 70°C), followed by activated carbon filtration to adsorb aromatic byproducts .

Q. Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical boiling points?

属性

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。